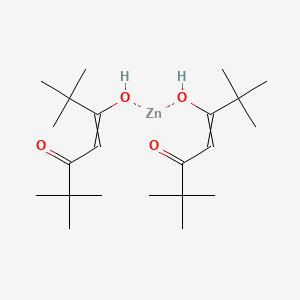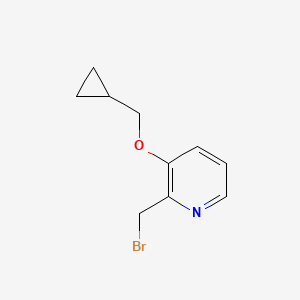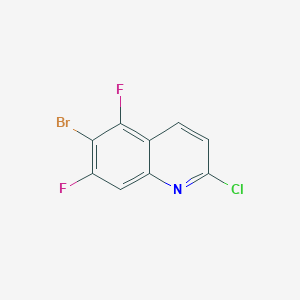
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound with the molecular formula C11H20O2. It is known for its unique structure, which includes a hydroxyl group and a double bond within a heptane backbone. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst such as copper(II) acetate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 2,2,6,6-tetramethylheptane-3,5-dione.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one.
Aplicaciones Científicas De Investigación
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bond allows for potential interactions with reactive oxygen species, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar structure but lacks the hydroxyl group.
5-Chloro-2,2,6,6-tetramethylhept-4-en-3-one: Similar structure with a chlorine atom instead of a hydroxyl group.
2,2,6,6-Tetramethylheptane-3,5-dione: Similar structure with two ketone groups instead of a hydroxyl group and a double bond.
Uniqueness
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its combination of a hydroxyl group and a double bond within a heptane backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in multiple scientific applications.
Propiedades
Fórmula molecular |
C22H40O4Zn |
|---|---|
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zinc |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3; |
Clave InChI |
MLHSFTRXWHJIHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)

